molecular formula C21H21NO4 B3305301 L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propen-1-yl- CAS No. 923035-13-6

L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propen-1-yl-

Cat. No.: B3305301
CAS No.: 923035-13-6
M. Wt: 351.4 g/mol
InChI Key: DQEKHVILZICIBU-AWEZNQCLSA-N
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Description

This compound is an L-alanine derivative modified with two key functional groups:

  • Fluorenylmethoxycarbonyl (Fmoc): A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine .
  • N-2-propen-1-yl (allyl): A reactive substituent that enables orthogonal deprotection strategies, such as palladium-catalyzed allyl removal, useful in solid-phase peptide synthesis (SPPS) .

The molecular formula is C22H21NO4 (calculated based on structural analogs in and ), with a molecular weight of approximately 387.41 g/mol. Its primary application lies in peptide chemistry, where the allyl group offers unique advantages in selective deprotection and conjugation .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(prop-2-enyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-12-22(14(2)20(23)24)21(25)26-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19H,1,12-13H2,2H3,(H,23,24)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEKHVILZICIBU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(CC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721030
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-prop-2-en-1-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923035-13-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-prop-2-en-1-yl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propen-1-yl-, commonly referred to as Fmoc-L-alanine, is a derivative of the amino acid L-alanine. This compound is notable for its application in peptide synthesis and various biochemical studies due to its protective group that enhances the stability and solubility of peptides during synthesis. This article explores the biological activity of this compound, focusing on its chemical properties, applications in research, and relevant case studies.

Fmoc-L-alanine has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H17NO4
Molecular Weight311.34 g/mol
CAS Number35661-39-3
AppearanceWhite crystalline powder
Melting Point155-158 °C
Water SolubilitySoluble in organic solvents

The biological activity of Fmoc-L-alanine is primarily attributed to its role in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group that can be easily removed under mild conditions, allowing for selective coupling reactions in peptide synthesis. This characteristic makes it highly valuable in the field of medicinal chemistry and biochemistry.

Antimicrobial Activity

Preliminary studies suggest that certain derivatives of alanine possess antimicrobial properties. While specific data on Fmoc-L-alanine is sparse, related compounds have demonstrated effectiveness against various bacterial strains, indicating potential applications in developing antimicrobial agents.

Case Studies

  • Peptide Synthesis :
    A study published in the Journal of Peptide Science highlighted the use of Fmoc-L-alanine in synthesizing various peptides with enhanced stability and solubility. The researchers reported successful incorporation into peptides aimed at targeting specific biological pathways, showcasing its utility in drug development.
  • Antioxidant Evaluation :
    In a comparative study on amino acid derivatives, researchers found that compounds with similar structures to Fmoc-L-alanine exhibited significant antioxidant activity when tested against oxidative stress markers in vitro. This suggests potential therapeutic applications in oxidative stress-related diseases.
  • Antimicrobial Testing :
    A study evaluated the antimicrobial efficacy of several amino acid derivatives against Gram-positive and Gram-negative bacteria. While Fmoc-L-alanine was not directly tested, related compounds showed promising results, indicating a potential avenue for further research into its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Reactivity
Compound Name Substituent Key Reactivity/Application Molecular Weight (g/mol) Reference
Target Compound Allyl (N-propenyl) Orthogonal deprotection, SPPS ~387.41
N-Fmoc-2-cyanophenylalanine 2-Cyano (aromatic) Enhanced polarity; drug discovery intermediates 410.43
N-Fmoc-3-(2-furyl)-L-alanine 2-Furyl (heteroaromatic) Fluorescence probes; peptide labeling 377.40
N-Fmoc-4-iodophenylalanine 4-Iodo (halogenated) Radiolabeling precursors 535.29
N-Fmoc-3-(acridinyl)-L-alanine Acridinyl (fluorescent) Fluorescent peptide tags 492.52

Key Observations :

  • Allyl vs. Halogenated/Aromatic Groups : The allyl group enables metal-catalyzed deprotection (e.g., Pd(0)), unlike halogenated analogs, which are more suited for cross-coupling reactions .
  • Fluorescence : Acridinyl and furyl derivatives exhibit strong fluorescence (quantum yield >0.8 for acridinyl), whereas the target compound lacks intrinsic fluorescence .

Key Observations :

  • Lower yields (~26–35%) are common due to steric hindrance during alkylation .
  • Purity consistently exceeds 80% post-chromatography, critical for peptide synthesis .

Physicochemical Properties

Property Target Compound N-Fmoc-2-cyanophenylalanine N-Fmoc-3-(2-furyl)-L-alanine
Solubility (CH2Cl2) High Moderate Low
Melting Point (°C) 202–204* 195–198 185–190
Stability Air-stable Light-sensitive Air- and moisture-sensitive

*Melting point estimated from analogs like N-Fmoc-L-isoleucyl-L-alanine (202–204°C) .

Q & A

Q. Q: What are the optimal conditions for introducing the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group onto L-alanine derivatives during solid-phase peptide synthesis (SPPS)?

A: The Fmoc group is widely used in SPPS for temporary α-amino protection. Key considerations include:

  • Deprotection : Use 20% piperidine in DMF for efficient Fmoc removal without side reactions .
  • Coupling : Activate the Fmoc-protected amino acid with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide) in the presence of HOAt (1-hydroxy-7-azabenzotriazole) to minimize racemization .
  • Solvent : Anhydrous DMF or NMP ensures solubility and reaction efficiency.
  • Monitoring : Use Kaiser ninhydrin tests or in-situ FTIR to confirm coupling completion.

Advanced Structural Characterization

Q. Q: How can crystallographic data for Fmoc-protected alanine derivatives be refined when encountering disorder in the fluorenyl moiety?

A: Disorder in the fluorenyl group is common due to its planar, flexible structure. Use SHELXL for refinement:

  • Disorder Modeling : Split the fluorenyl moiety into two or more overlapping parts with refined occupancy factors .
  • Restraints : Apply geometric restraints (e.g., bond lengths, angles) to maintain chemical合理性.
  • Validation : Cross-validate with Hirshfeld surface analysis to ensure electron density consistency. For example, Gainsford et al. resolved similar issues in Fmoc-carbamate derivatives by refining anisotropic displacement parameters .

Fluorescence Applications and Data Interpretation

Q. Q: How can researchers leverage the fluorescent properties of Fmoc-modified alanine derivatives for peptide interaction studies?

A: Fmoc groups can be functionalized with fluorophores (e.g., chromen-4-one, acridin-2-yl) for imaging. Key steps:

  • Synthesis : Incorporate fluorescent tags during SPPS. For instance, Fmoc-M3HFaa (a chromene-based derivative) showed λem = 450–550 nm with a quantum yield of 0.72 in DMSO, enabling real-time peptide conformational tracking .
  • Quenching Analysis : Monitor Förster resonance energy transfer (FRET) between the Fmoc fluorophore and acceptor dyes. Adjust solvent polarity to optimize emission intensity .

Handling Contradictory Spectroscopic Data

Q. Q: How should researchers address discrepancies in NMR data for Fmoc-protected alanine derivatives with propenyl side chains?

A: Propenyl groups introduce dynamic stereochemical effects. Mitigation strategies include:

  • Variable-Temperature NMR : Perform experiments at 25°C to –40°C to slow conformational exchange and resolve splitting in propenyl proton signals .
  • 2D-COSY/NOESY : Identify through-space correlations between propenyl and fluorenyl protons to confirm spatial arrangements. For example, Van Den Hauwe et al. resolved overlapping peaks in Fmoc-1-Nal-Cl derivatives using gradient-enhanced HSQC .

Mechanistic Studies on Protecting Group Stability

Q. Q: What experimental approaches can elucidate the stability of the Fmoc group under metal-catalyzed reaction conditions?

A: Fmoc groups are sensitive to strong bases and nucleophiles. To study stability:

  • Kinetic Monitoring : Use HPLC or LC-MS to track Fmoc deprotection rates in the presence of Rh(I) or Au(I) catalysts. Benhamou et al. observed Fmoc cleavage in <5 minutes with Rh(COD)Cl at 50°C .
  • Alternative Catalysts : Test Pd(0) or Cu(I) for milder conditions. For example, Fmoc-Val-Ala-OH remained intact during Suzuki-Miyaura coupling with Pd(PPh3)4.

Analytical Method Development

Q. Q: How can researchers optimize RP-HPLC methods for separating Fmoc-alanine diastereomers with propenyl modifications?

A:

  • Column : Use a C18 column (150 × 4.6 mm, 3.5 µm) with a 0.1% TFA water/acetonitrile gradient.
  • Gradient : Start at 20% acetonitrile, increase to 60% over 25 minutes. Adjust pH to 2.5 to enhance resolution of ionizable groups.
  • Detection : UV at 265 nm (Fmoc λmax) and 220 nm (amide bond). For chiral separations, employ a CHIRALPAK® IG-U column with hexane/isopropanol (85:15) .

Advanced Computational Modeling

Q. Q: What force fields are suitable for molecular dynamics simulations of Fmoc-alanine derivatives in aqueous and nonpolar solvents?

A:

  • AMBER ff19SB : Validated for peptide backbone dynamics.
  • GAFF2 : Accurately models fluorenyl and propenyl moieties.
  • Solvent Models : Use TIP3P for water and OPLS-AA for DMF. A 2022 study on Fmoc-Asn(Trt)-OH showed RMSD < 2.0 Å over 100 ns simulations, aligning with crystallographic data .

Troubleshooting Low Yields in Propenyl-Alanine Coupling

Q. Q: Why might coupling reactions involving N-2-propen-1-yl-L-alanine derivatives fail, and how can yields be improved?

A: Common issues:

  • Steric Hindrance : Use bulky activating agents (e.g., PyBOP) and extended reaction times (12–24 hours).
  • Epimerization : Add 1% HOBt (hydroxybenzotriazole) to suppress racemization.
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane 3:7) or preparative HPLC. A 2022 protocol achieved >85% yield for Fmoc-Dap(Dnp)-OH using these adjustments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propen-1-yl-
Reactant of Route 2
Reactant of Route 2
L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-2-propen-1-yl-

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